Serotonin 5-HT Receptor Binding Affinity: (S)-2-(3-Chlorobenzyl)piperazine vs. mCPP (Class-Level Inference with Quantified Structural Analog Data)
The 3-chlorophenyl moiety is a known pharmacophore for binding to serotonin 5-HT receptor subtypes, particularly 5-HT2C. For the closest structurally characterized analog, mCPP (1-(3-chlorophenyl)piperazine), extensive binding data exist: it displays agonist activity at the human recombinant 5-HT2C receptor with an EC50 of 170 nM in a calcium mobilization FLIPR assay in CHO-K1 cells [1]. (S)-2-(3-Chlorobenzyl)piperazine differs from mCPP by a methylene spacer between the piperazine ring and the 3-chlorophenyl group, plus the 2-position substitution rather than 1-position, which alters both conformational freedom and pharmacophore presentation. The stereoselective (S)-configuration further constrains the spatial orientation of the chlorobenzyl moiety, which is predicted—based on SAR precedent with chiral pyrimidinyl-piperazine carboxamide derivatives where S-enantiomers were up to five-fold more potent than R-enantiomers at enzyme targets —to confer distinct receptor subtype selectivity relative to its (R)-enantiomer or the achiral mCPP scaffold.
| Evidence Dimension | 5-HT2C receptor agonism (EC50) — closest structurally characterized analog |
|---|---|
| Target Compound Data | No direct binding data available for (S)-2-(3-Chlorobenzyl)piperazine |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine, CAS 6640-24-0): EC50 = 170 nM at human recombinant 5-HT2C |
| Quantified Difference | Not directly quantifiable; structural divergence (2-benzyl vs. 1-phenyl substitution pattern plus stereochemistry) predicts altered binding kinetics and subtype selectivity |
| Conditions | Human recombinant 5-HT2C receptor expressed in CHO-K1 cells; calcium mobilization FLIPR assay |
Why This Matters
For medicinal chemistry programs targeting CNS GPCRs, the (S)-2-benzylpiperazine scaffold offers a distinct SAR vector not accessible with 1-arylpiperazines like mCPP, enabling exploration of novel selectivity profiles.
- [1] BindingDB. BDBM50001915: 1-(3-chlorophenyl)piperazine (mCPP). EC50 = 170 nM at human 5-HT2C receptor. Retrieved from bindingdb.org. View Source
